

Commercial Availability and Technical Applications of rac-Zearalenone-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of rac-Zearalenone-d6, a deuterated analog of the mycotoxin Zearalenone. It also details its primary application as an internal standard in analytical methodologies and explores the estrogenic signaling pathways influenced by Zearalenone.

Commercial Suppliers

rac-Zearalenone-d6 is available from several commercial suppliers catering to the research and development community. The compound is typically sold in small quantities for laboratory use. Below is a summary of key information from various suppliers.



Supplier	Available Sizes	Purity	CAS Number	Additional Information
MedchemExpres s	1 mg, 5 mg, 10 mg	-	1185236-04-7	Provided as a solid, white to off-white in color. [1]
TargetMol	1 mg	-	-	Shipped with blue ice and stored at -20°C for long-term stability.[2][3]
ANEXIB Chemicals	5 mg, 10 mg	>95%	1185236-04-7, 17924-92-4	-
Santa Cruz Biotechnology	-	-	1185236-04-7	Classified as a Dangerous Good for transport.[4]
LGC Standards	0.25 mg, 2.5 mg	>95% (HPLC)	1185236-04-7	Stored at -20°C. [5]
CymitQuimica	1 mg, 5 mg, 10 mg	-	-	This product has been discontinued.[5]

Role in Analytical Methodologies

rac-Zearalenone-d6 serves as a crucial internal standard for the accurate quantification of Zearalenone in various biological and environmental matrices.[6] Its utility is primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity.[2][7][8] The use of a deuterated internal standard is essential to compensate for matrix effects and variations during sample preparation and analysis, leading to more reliable and reproducible results.[6][7][8]



General Experimental Protocol: Quantification of Zearalenone using rac-Zearalenone-d6 by LC-MS/MS

This protocol outlines a general workflow for the analysis of Zearalenone in a given sample matrix.

1. Sample Preparation:

- Extraction: Zearalenone is extracted from the sample matrix using an appropriate solvent, such as a mixture of acetonitrile and water.[9]
- Internal Standard Spiking: A known amount of rac-Zearalenone-d6 is added to the sample extract.
- Clean-up: The extract is purified to remove interfering substances. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction.

2. LC-MS/MS Analysis:

- Chromatographic Separation: The purified extract is injected into an LC system. Zearalenone and rac-Zearalenone-d6 are separated from other components on a C18 analytical column using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, often with additives like ammonium acetate.[9]
- Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Zearalenone and rac-Zearalenone-d6 are monitored for precise quantification.

3. Data Analysis:

• The concentration of Zearalenone in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Zearalenone and Estrogenic Signaling



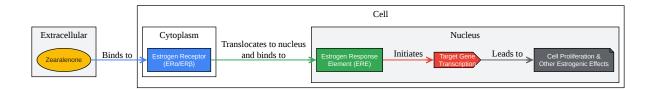
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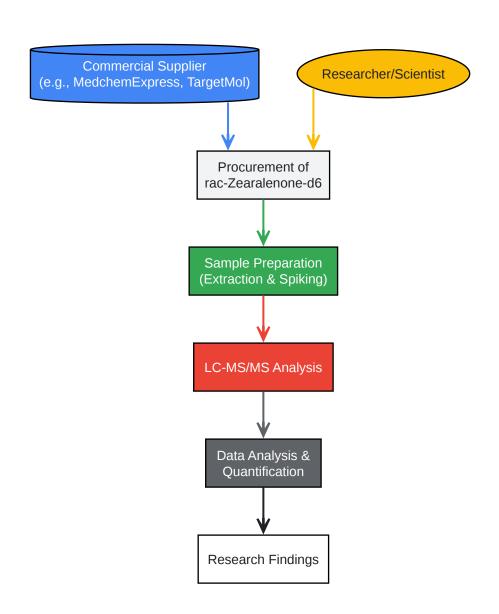
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Zearalenone is a mycoestrogen, a fungal secondary metabolite that mimics the effects of estrogen. [10][11] Its structural similarity to 17β -estradiol allows it to bind to estrogen receptors (ER α and ER β), thereby activating downstream signaling pathways. [11][12][13] This interaction can disrupt the endocrine system and has been linked to reproductive disorders and the proliferation of hormone-dependent cancers. [10][13][14]

The diagram below illustrates a simplified overview of the estrogenic signaling pathway activated by Zearalenone.







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